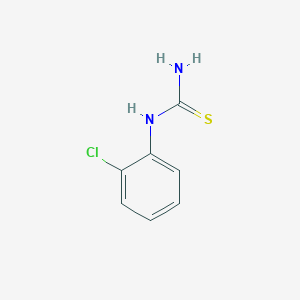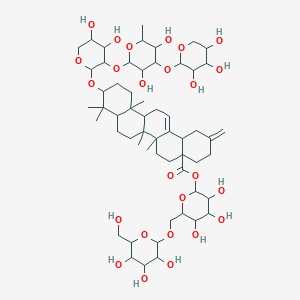
1-Phénylnaphtalène
Vue d'ensemble
Description
1-Phenylnaphthalene is an organic compound with the chemical formula C16H12. It is a white crystalline solid with a distinct aromatic odor. This compound is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a phenyl group. 1-Phenylnaphthalene is known for its stability and solubility in organic solvents such as ethanol and acetone. It is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Applications De Recherche Scientifique
1-Phenylnaphthalene has several scientific research applications:
Analyse Biochimique
Biochemical Properties
It is known that its molecular weight is 204.2665
Cellular Effects
1-Phenylnaphthalene has been found to exhibit significant anticancer activity. It has been reported to cause the inhibition of MCF-7 cells, a type of breast cancer cell, in a dose-dependent manner . Additionally, it has been found to have immunomodulatory effects, potentially assisting the immune system in driving out the HIV virus .
Molecular Mechanism
It has been synthesized through a one-pot, solvent-free catalytic dimerization of phenylacetylene by Cu/C at room temperature .
Temporal Effects in Laboratory Settings
It has been reported that the compound was synthesized with a yield of 60-70% in 1884, and a yield of 78% was reported in 1938 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylnaphthalene can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of naphthalene with benzene in the presence of an acid catalyst such as aluminum chloride.
Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with α-tetralone. The reaction mixture is heated under reflux, followed by the addition of hydrochloric acid to decompose the magnesium complex.
One-Pot Solvent-Free Catalytic Dimerization: This method involves the catalytic dimerization of phenylacetylene using a copper catalyst at room temperature.
Industrial Production Methods
Industrial production of 1-Phenylnaphthalene typically involves the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Analyse Des Réactions Chimiques
1-Phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: 1-Phenylnaphthalene can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form phenylnaphthoquinone.
Reduction: Reduction of 1-Phenylnaphthalene can be achieved using hydrogen gas in the presence of a palladium catalyst to form 1-phenyltetralin.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of 1-Phenylnaphthalene. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the compound.
Coupling Reactions: 1-Phenylnaphthalene can undergo coupling reactions with diazonium salts to form azo compounds.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-Phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors to exert their biological effects. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
1-Phenylnaphthalene can be compared with other similar compounds such as:
2-Phenylnaphthalene: This isomer differs in the position of the phenyl group on the naphthalene ring. It has similar chemical properties but may exhibit different reactivity and biological activities.
1-Methylnaphthalene: This compound has a methyl group instead of a phenyl group. It is used as a solvent and in the synthesis of other organic compounds.
1-Bromonaphthalene: This compound has a bromine atom instead of a phenyl group.
1-Phenylnaphthalene is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
IUPAC Name |
1-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMICQAKLQHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060539 | |
| Record name | 1-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Phenylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
605-02-7 | |
| Record name | 1-Phenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PHENYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NXC4G45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Phenylnaphthalene?
A1: 1-Phenylnaphthalene has the molecular formula C16H12 and a molecular weight of 204.27 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing 1-Phenylnaphthalene?
A2: Several spectroscopic methods help characterize 1-Phenylnaphthalene:
- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments in the molecule, allowing for structural elucidation. [, ]
- UV-Vis Spectroscopy: Useful for analyzing the electronic transitions within the molecule and determining its molar absorptivity (log ε). This technique has been particularly useful in comparing synthetic 1-Phenylnaphthalene with natural lignans possessing a similar skeleton. []
- Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. []
Q3: Does heat treatment affect the antioxidant activity of extracts containing 1-Phenylnaphthalene?
A3: Research suggests that heat treatment can significantly increase the antioxidant activity of extracts from Citrus unshiu peels, where 1-Phenylnaphthalene is a newly formed compound at elevated temperatures. This effect is likely due to the formation of various low-molecular-weight phenolic compounds, including 1-Phenylnaphthalene. []
Q4: What is the preferred conformation of 1-Phenylnaphthalene in solution?
A4: Molar Kerr constant measurements suggest that the preferred conformation of 1-Phenylnaphthalene in solution has a dihedral angle (Φ) of approximately 50° between the planes of the phenyl and naphthalene rings. This indicates a non-planar structure. []
Q5: How does the structure of 1-Phenylnaphthalene influence its reactivity in sulfonation reactions?
A5: The position of the phenyl group on the naphthalene ring significantly affects the reactivity and regioselectivity of sulfonation reactions with SO3. [, ]
Q6: Can 1-Phenylnaphthalene be used as a heat transfer fluid?
A6: Research suggests that 1-Phenylnaphthalene and its derivatives show potential as heat transfer fluids for high-temperature applications due to their: []
Q7: How does 1-Phenylnaphthalene behave under pyrolysis conditions?
A7: The pyrolysis of 1-Phenylnaphthalene derivatives, specifically carboxylic anhydride derivatives, can lead to ring-contracted products through carbene intermediates. For instance: []
Q8: Can 1-Phenylnaphthalene be used in the synthesis of more complex structures?
A8: Yes, 1-Phenylnaphthalene serves as a building block for synthesizing more complex molecules. For instance: [, , , ]
Q9: How does 1-Phenylnaphthalene react with Grignard reagents?
A9: Grignard reagents react with 1-aryl-2,3-naphthalenedicarboxylic anhydrides, including those derived from 1-Phenylnaphthalene, to produce lactones. These lactones can be further transformed into 7H-benzo[c]fluoren-7-ones through acid-catalyzed isomerization. []
Q10: Does 1-Phenylnaphthalene participate in photochemical reactions?
A10: Yes, 1-Phenylnaphthalene derivatives are known to participate in photochemical reactions. [, , , ]
Q11: Do natural products contain 1-Phenylnaphthalene systems, and do they have biological activity?
A11: Yes, certain plants, such as Ruta graveolens and Jatropha gossypifolia, contain lignans with a 1-Phenylnaphthalene skeleton. [, , , ] These natural compounds and their synthetic analogs have shown promising immunomodulatory activity, potentially by stimulating immunoglobulin production. [, , ]
Q12: Have computational methods been applied to study 1-Phenylnaphthalene?
A12: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods like SCFMO (Self Consistent Field Molecular Orbital) calculations, have been employed to investigate 1-Phenylnaphthalene and its derivatives: [, , , ]
Q13: What are potential areas for future research on 1-Phenylnaphthalene?
A13: Several research avenues warrant further exploration:
- Developing Structure-Activity Relationships (SAR) for 1-Phenylnaphthalene lignans: Systematic modifications of the 1-Phenylnaphthalene scaffold could help optimize their immunomodulatory and other biological activities. []
- Investigating the potential of 1-Phenylnaphthalene derivatives in organic electronics: The unique electronic properties of 1-Phenylnaphthalene make it a promising building block for organic semiconductors and other optoelectronic materials. []
- Exploring the use of 1-Phenylnaphthalene as a chiral scaffold in asymmetric synthesis: The non-planar structure of 1-Phenylnaphthalene lends itself to the development of chiral catalysts and ligands for enantioselective synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

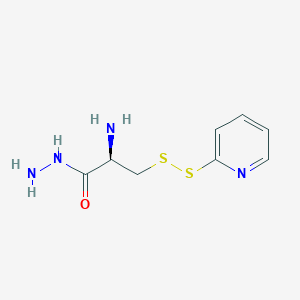
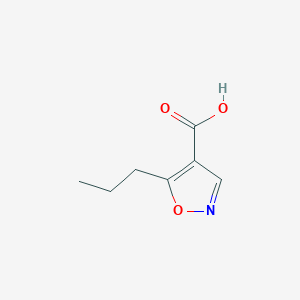
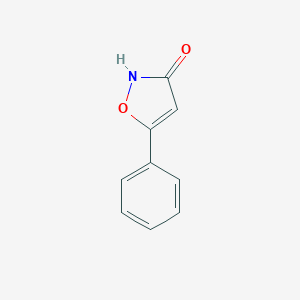
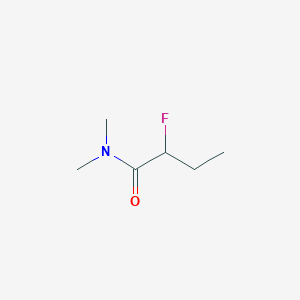


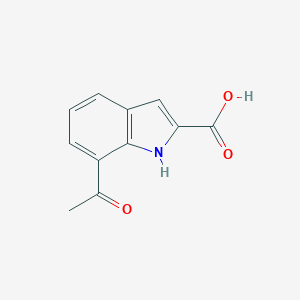
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
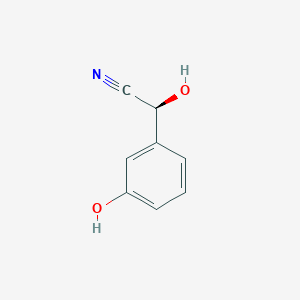
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)
